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Introduction
(-)-BO 2367 is a novel synthetic quinolone antimicrobial agent, identified as (-)-7-

[(1R,2R,6R*)-2-amino-8-azabicyclo[4.3.0.]-non-3-en-8-yl]-l-cyclopropyl-6,8-difluoro-l,4-dihydro-

4-oxo-3-quinolinecarboxylic acid.[1] This document provides a comprehensive overview of its

pharmacological profile, focusing on its mechanism of action, inhibitory activities, and potential

as both an antibacterial and antitumor agent. The information is compiled from available

scientific literature to serve as a technical guide for researchers and professionals in drug

development.

Mechanism of Action
(-)-BO 2367 exerts its biological effects by targeting type II topoisomerases, which are essential

enzymes involved in managing DNA topology.[1] Specifically, it inhibits both bacterial DNA

gyrase and mammalian topoisomerase II. This dual activity suggests a broad spectrum of

potential applications. The primary mechanism involves the stabilization of the covalent

complex between the topoisomerase and DNA, leading to double-stranded DNA breaks and

subsequent cell death.[1]
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The inhibitory potency of (-)-BO 2367 has been quantified against both bacterial and

mammalian type II topoisomerases. The following table summarizes the half-maximal inhibitory

concentration (IC50) values.

Target Enzyme Organism/Cell Line Assay Type IC50 (µM)

DNA Gyrase Escherichia coli Supercoiling 0.5[1]

DNA Gyrase Micrococcus luteus Supercoiling 1[1]

Topoisomerase II
L1210 (Murine

Leukemia)
DNA Relaxation 3.8[1]

Antibacterial Activity Profile (Comparative)
While specific minimum inhibitory concentration (MIC) values for (-)-BO 2367 against a wide

range of bacterial species are not extensively published, its potent inhibition of E. coli and M.

luteus DNA gyrase suggests significant antibacterial activity.[1] To provide a contextual

framework for its potential efficacy, the following table presents a summary of MIC ranges for

commonly used quinolones against key bacterial pathogens.

Bacterium
Ciprofloxacin
(µg/mL)

Levofloxacin
(µg/mL)

Moxifloxacin
(µg/mL)

Escherichia coli ≤0.06 - >8[2][3][4] <0.06 - 4[5][6] 0.0625 - 8[7][8][9][10]

Staphylococcus

aureus

0.12 - >32[1][11][12]

[13][14][15]
0.12 - >8[16][17][18]

0.03 - 4[1][19][20][21]

[22]

Pseudomonas

aeruginosa
0.12 - >32[23][24]

0.5 - >8[17][24][25]

[26][27][28]

0.25 - >32[29][30][31]

[32]

Streptococcus

pneumoniae
0.5 - 2[33][34]

0.5 - ≥8[16][33][34]

[35][36][37][38]

0.06 - 3.6[29][39][40]

[41][42]

In Vivo Antitumor Activity
(-)-BO 2367 has demonstrated significant antitumor effects in preclinical models.

Intraperitoneal administration at a dose of 0.08 mg/kg resulted in a 2.4-fold increase in the
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lifespan of mice with ascitic L1210 leukemia.[1] Furthermore, subcutaneous injection at 1.25

mg/kg completely suppressed the growth of implanted colon 26 carcinoma.[1] These findings

highlight its potential as an anticancer agent targeting topoisomerase II.[1]

Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the supercoiling activity of DNA

gyrase.

Materials:

Relaxed pBR322 DNA

E. coli DNA gyrase

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl2, 50 mM DTT, 9

mM ATP, 25% glycerol)

Test compound (e.g., (-)-BO 2367) dissolved in a suitable solvent (e.g., DMSO)

Dilution Buffer

2X GSTEB (Gel Stop/Loading Buffer: e.g., 80% glycerol, 0.2 M Tris-HCl pH 8.0, 20 mM

EDTA, 1 mg/mL Bromophenol Blue)

Chloroform/isoamyl alcohol (24:1)

Agarose

TAE or TBE buffer

Ethidium bromide or other DNA stain

Procedure:

Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile

water.
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Aliquot the reaction mixture into microcentrifuge tubes.

Add the test compound at various concentrations to the respective tubes. Include a solvent

control.

Add a pre-determined amount of DNA gyrase to each tube (except for the negative control).

Incubate the reactions at 37°C for 30-60 minutes.

Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol.

Vortex briefly and centrifuge to separate the aqueous and organic phases.

Load the aqueous phase onto a 1% agarose gel.

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

Stain the gel with ethidium bromide and visualize under UV light.

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the IC50

value.

Topoisomerase II DNA Relaxation Assay
Objective: To measure the inhibition of mammalian topoisomerase II-mediated relaxation of

supercoiled DNA.

Materials:

Supercoiled plasmid DNA (e.g., pBR322)

Human or other mammalian Topoisomerase II

10X Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT,

1 mg/mL albumin)

30X ATP solution

Test compound
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Dilution Buffer

Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5

mg/mL Bromophenol Blue)

Chloroform/isoamyl alcohol (24:1)

Agarose and electrophoresis reagents

Procedure:

On ice, prepare a reaction mixture with 10X assay buffer, ATP, supercoiled DNA, and water.

Aliquot the mixture into tubes.

Add the test compound at desired concentrations.

Add diluted Topoisomerase II to initiate the reaction.

Incubate at 37°C for 30 minutes.

Terminate the reaction by adding the stop buffer/loading dye and chloroform/isoamyl alcohol.

Vortex and centrifuge.

Load the aqueous phase onto a 1% agarose gel and perform electrophoresis.

Stain and visualize the DNA bands. The conversion of supercoiled DNA to relaxed

topoisomers is assessed to determine the inhibitory activity.

DNA Cleavage Assay
Objective: To determine if a compound enhances DNA cleavage mediated by topoisomerase II

or DNA gyrase.

Materials:

Supercoiled plasmid DNA
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DNA gyrase or Topoisomerase II

Cleavage Assay Buffer (similar to relaxation/supercoiling buffer, but often ATP is omitted for

quinolones)

Test compound

SDS (Sodium Dodecyl Sulfate) solution

Proteinase K

Stop Buffer/Loading Dye

Chloroform/isoamyl alcohol (24:1)

Agarose and electrophoresis reagents

Procedure:

Incubate the enzyme with supercoiled plasmid DNA and the test compound in the cleavage

assay buffer at 37°C for a specified time (e.g., 30 minutes).

Add SDS and Proteinase K to the reaction and incubate further to digest the protein.

Stop the reaction by adding a stop buffer containing EDTA and chloroform/isoamyl alcohol.

Vortex and centrifuge.

Load the aqueous phase onto an agarose gel.

Perform electrophoresis. An increase in the linear DNA band indicates that the compound

stabilizes the cleavable complex.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of quinolones and a typical

experimental workflow for assessing their inhibitory activity.
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Caption: Mechanism of action of quinolones leading to bacterial cell death.
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Caption: General workflow for in vitro topoisomerase inhibition assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10404329/
https://pubmed.ncbi.nlm.nih.gov/10404329/
https://academic.oup.com/jac/article-abstract/43/suppl_3/1/2488464
https://journals.asm.org/doi/10.1128/aac.00646-06
https://pmc.ncbi.nlm.nih.gov/articles/PMC514755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC514755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC514755/
https://www.researchgate.net/publication/12895656_The_susceptibility_of_Streptococcus_pneumoniae_to_levofloxacin_and_other_antibiotics
https://pmc.ncbi.nlm.nih.gov/articles/PMC89179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89179/
https://journals.asm.org/doi/10.1128/aac.43.7.1560
https://www.jornaldepneumologia.com.br/details/1495/en-US/streptococcus-pneumoniae--susceptibility-to-penicillin-and-moxifloxacin
https://www.jornaldepneumologia.com.br/details/1495/en-US/streptococcus-pneumoniae--susceptibility-to-penicillin-and-moxifloxacin
https://academic.oup.com/jac/article/47/6/811/756198
https://pmc.ncbi.nlm.nih.gov/articles/PMC90376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90376/
https://www.benchchem.com/product/b15581680#pharmacological-profile-of-novel-quinolone-bo-2367
https://www.benchchem.com/product/b15581680#pharmacological-profile-of-novel-quinolone-bo-2367
https://www.benchchem.com/product/b15581680#pharmacological-profile-of-novel-quinolone-bo-2367
https://www.benchchem.com/product/b15581680#pharmacological-profile-of-novel-quinolone-bo-2367
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15581680?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

